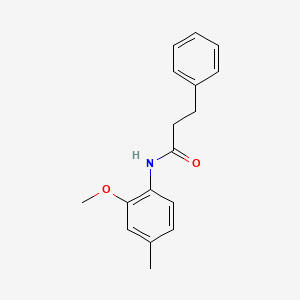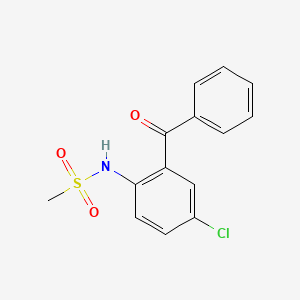
N-(2-甲基苯基)-4-(1-吡咯烷基磺酰基)-2-噻吩甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" is part of a broader class of chemicals that have been investigated for their potential pharmacological properties and interactions with various biological targets. Research in this area contributes to the development of novel therapeutic agents by understanding the molecular structure, chemical reactions, and properties of such compounds.
Synthesis Analysis
Synthesis methods for related compounds typically involve multi-step chemical processes that carefully introduce functional groups to achieve the desired molecular structure. For example, a related compound, PF-04455242, was synthesized as a novel κ-opioid receptor (KOR) antagonist, highlighting the complexity and specificity required in synthesizing such molecules (S. Grimwood et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of specific functional groups, such as sulfonyl, thiophene, and carboxamide moieties, which are essential for their biological activity. X-ray crystallography and AM1 molecular orbital methods have been employed to study the structure and conformation of related molecules, revealing how these structures influence their pharmacological properties (Surajit Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds is significantly influenced by their molecular structure. For instance, the presence of a pyrrolidinylsulfonyl group may enhance the compound's ability to interact with biological targets through various chemical reactions, including binding and inhibitory activities. Research on similar molecules has demonstrated selective inhibition against targets such as histone deacetylases (HDACs), illustrating the compound's potential utility in therapeutic applications (Nancy Z. Zhou et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and thermal stability, play a crucial role in the compound's application and effectiveness. These characteristics are determined by the molecular structure and significantly affect the compound's pharmacokinetics and pharmacodynamics. Studies on related compounds have utilized techniques like X-ray diffraction and thermal analysis to explore these properties (Chin‐Ping Yang & Jiun-Hung Lin, 1994).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and interactions with biological molecules, are fundamental to understanding the compound's potential as a therapeutic agent. Detailed investigations into related molecules have shed light on their binding affinities, mechanism of action, and selectivity towards specific biological targets, providing a foundation for the development of new drugs (C. Wu et al., 1997).
科学研究应用
药理表征和潜在治疗应用
与“N-(2-甲基苯基)-4-(1-吡咯烷基磺酰基)-2-噻吩甲酰胺”结构相关的化合物的研究表明在药理表征和治疗应用方面具有重大潜力。例如,对 κ-阿片受体拮抗剂的研究揭示了对人、大鼠和小鼠 κ-阿片受体具有高亲和力的化合物的发现和表征。这些化合物显示出治疗抑郁症和成瘾障碍的潜力,表明该化学类别在开发中枢神经系统疾病的新疗法方面具有更广泛的相关性 (Grimwood 等,2011).
类似物的合成和生物学评估
从结构相似的化合物衍生的席夫碱和氮杂环丁酮的合成和生物学评估显示出抗抑郁和促智活性。这突出了化学骨架在开发中枢神经系统活性剂中的重要性,表明“N-(2-甲基苯基)-4-(1-吡咯烷基磺酰基)-2-噻吩甲酰胺”可能是合成新型治疗剂的宝贵前体 (Asha B. Thomas 等,2016).
先进材料合成
基于结构相关化合物的芳香族聚酰胺和聚酰亚胺的研究证明了这些化学骨架在开发先进材料中的效用。这些材料表现出理想的性能,例如在极性溶剂中的溶解性、高的玻璃化转变温度和热稳定性。这表明“N-(2-甲基苯基)-4-(1-吡咯烷基磺酰基)-2-噻吩甲酰胺”在合成具有特殊性能的聚合物用于工业应用中具有潜在应用 (Chin-Ping Yang & Jiun-Hung Lin,1995).
属性
IUPAC Name |
N-(2-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-6-2-3-7-14(12)17-16(19)15-10-13(11-22-15)23(20,21)18-8-4-5-9-18/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKCHTYZKKTFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)
![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)
![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)


![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)


![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)